molecular formula C14H11ClN4O4S2 B2573176 3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396748-35-8

3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2573176
CAS No.: 1396748-35-8
M. Wt: 398.84
InChI Key: NVSGASQBQUFSAI-UHFFFAOYSA-N
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Description

3-(5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H11ClN4O4S2 and its molecular weight is 398.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a series of compounds by reacting specific chemical structures with Benzene sulfonyl chloride in the presence of pyridine. These compounds were characterized by their IR, 1H NMR, and Spectroscopic data, providing foundational knowledge for further applications in scientific research (Shah et al., 2014).

Antimicrobial Activity

The synthesized compounds have been tested for their antibacterial and antifungal activities. For instance, a series of azetidinone derivatives exhibited antimicrobial activity against different strains of bacteria and fungi. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Dodiya et al., 2012), (Prajapati & Thakur, 2014).

Potential Anticancer Agents

Research has identified novel apoptosis inducers within similar chemical structures, showing activity against several cancer cell lines. This highlights the potential of these compounds in cancer research, especially for inducing apoptosis in cancer cells (Zhang et al., 2005).

Antioxidant Activity

Novel derivatives have been designed to explore their potential activities as antioxidants. Some candidates showed higher antioxidant activity than standard compounds, indicating their promise in medicinal chemistry for optimization towards superior antioxidant lead compounds (Aziz et al., 2021).

Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at developing antibacterial agents. Several of these compounds demonstrated high antibacterial activities, underscoring their potential use as antibacterial agents (Azab et al., 2013).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the mode of action and potential of synthesized compounds as antitubercular agents. These studies provide insights into the design of future antibacterial and antitubercular compounds (Shingare et al., 2022).

Properties

IUPAC Name

3-[5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O4S2/c15-10-3-4-11(24-10)25(21,22)19-6-8(7-19)14-17-12(18-23-14)9-2-1-5-16-13(9)20/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSGASQBQUFSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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